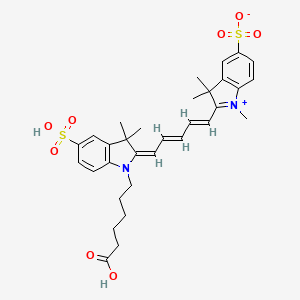

Sulfo-Cy5 carboxylic acid

Description

Evolution and Significance of Cyanine (B1664457) Dyes in Molecular and Cellular Biology

Cyanine dyes represent a major class of fluorescent compounds that have been instrumental in the advancement of molecular and cellular biology. mdpi.commedchemexpress.com These synthetic dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. medchemexpress.com The length of this bridge dictates the absorption and emission wavelengths, allowing for the creation of a wide range of dyes that span the visible and near-infrared (NIR) spectrum. nih.gov Early cyanine dyes found application in photography, but their potential in biology was soon recognized. Their high molar extinction coefficients, meaning they absorb light very efficiently, and often high fluorescence quantum yields make them exceptionally bright probes. mdpi.comnih.gov Over the years, cyanine dyes have been structurally modified to enhance their performance in biological applications. For instance, the introduction of sulfonate groups led to the development of water-soluble cyanine dyes like the "sulfo-" series, which are less prone to aggregation in aqueous environments, a common issue with earlier, more hydrophobic versions. creative-diagnostics.comresearchgate.net This improved solubility is crucial for labeling proteins and other biomolecules in their native state. creative-diagnostics.com

Rationale for Utilizing Near-Infrared Emitting Fluorophores in Biological Systems

The use of fluorophores that emit in the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-1700 nm) offers significant advantages for biological imaging. nih.govmdpi.com Biological tissues and fluids contain molecules like hemoglobin and water that absorb and scatter light at shorter wavelengths (i.e., in the ultraviolet and visible regions). nih.govmdpi.com This phenomenon, known as autofluorescence, can create a high background signal, making it difficult to distinguish the specific fluorescence from the probe. nih.gov By using NIR fluorophores, researchers can minimize this background interference, leading to a higher signal-to-noise ratio and improved sensitivity. nih.govmdpi.com Furthermore, NIR light can penetrate deeper into tissues compared to visible light, enabling non-invasive imaging of processes within living organisms (in vivo imaging). nih.govresearchgate.netacs.org This capability is crucial for studying disease models and monitoring therapeutic responses in real-time. researchgate.netacs.org

Overview of Sulfo-Cy5 Carboxylic Acid as a Key Fluorescent Label in Research Methodologies

This compound is a prominent member of the cyanine dye family that emits in the far-red to near-infrared region of the spectrum. axispharm.com It is a water-soluble dye due to the presence of sulfonate groups, which makes it well-suited for a variety of biological labeling applications in aqueous environments. creative-diagnostics.comaxispharm.com The "Cy5" designation indicates a pentamethine cyanine, which is responsible for its far-red/NIR fluorescence. mdpi.com The carboxylic acid group provides a reactive handle for covalent attachment to biomolecules, such as proteins, antibodies, and nucleic acids. nih.gov This unactivated form of the dye can be chemically modified to create a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on the target biomolecule to form a stable amide bond. aatbio.cominterchim.fr Its bright fluorescence, high photostability, and low background interference make Sulfo-Cy5 a versatile and widely used tool in various research techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.comaxispharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O8S2 |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C32H38N2O8S2/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42) |

InChI Key |

DTIFRUNGEJKSRN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Origin of Product |

United States |

Molecular Design and Functional Attributes of Sulfo Cy5 Carboxylic Acid

Structural Basis for Reactivity: The Carboxylic Acid Moiety as a Conjugation Handle

The chemical structure of Sulfo-Cy5 carboxylic acid incorporates a terminal carboxylic acid (-COOH) group, which serves as a primary site for covalent attachment to other molecules. By itself, the carboxylic acid is relatively unreactive towards common functional groups found in biomolecules, such as primary amines. lumiprobe.com However, its reactivity can be significantly enhanced through the use of activating agents, a cornerstone of bioconjugation chemistry. thermofisher.comrsc.org

The most prevalent method for activating the carboxylic acid group is through the use of carbodiimides, such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC). thermofisher.com In this reaction, EDC activates the carboxyl group, making it susceptible to nucleophilic attack by a primary amine (-NH2), which is commonly found on proteins and peptides. thermofisher.combroadpharm.com This reaction results in the formation of a stable amide bond, effectively "conjugating" the Sulfo-Cy5 dye to the target molecule. broadpharm.combionordika.no This process allows for the specific labeling of biomolecules, enabling their detection and tracking via the dye's fluorescent properties. axispharm.com The carboxylic acid, therefore, acts as a versatile "handle" for covalently linking the fluorophore to a wide array of biological targets.

Impact of Sulfonation on Aqueous Solubility and Reduced Non-Specific Interactions in Biological Assays

A key feature of this compound is the presence of sulfonate (-SO3-) groups in its molecular structure. apexbt.com These groups are introduced through a process called sulfonation and have a profound impact on the physicochemical properties of the dye. The primary benefit of sulfonation is the significant enhancement of the dye's hydrophilicity and aqueous solubility. apexbt.comlumiprobe.com This is particularly advantageous in biological assays, which are typically conducted in aqueous buffer systems. lumiprobe.com

Unmodified cyanine (B1664457) dyes often exhibit poor solubility in water, which can lead to aggregation and precipitation, thereby diminishing their effectiveness. apexbt.comglenresearch.com The negatively charged sulfonate groups not only improve water solubility but also help to reduce the aggregation of dye molecules with each other and with heavily labeled conjugates. apexbt.com Furthermore, the presence of these charged groups can decrease non-specific binding to biomolecules and surfaces, which is a common issue with hydrophobic fluorescent dyes. glenresearch.comglenresearch.com By minimizing these unwanted interactions, Sulfo-Cy5 ensures a higher signal-to-noise ratio in fluorescence-based detection methods. biotium.com

Principles of Fluorescence in the Near-Infrared Region Relevant to Sulfo-Cy5 Characteristics

Sulfo-Cy5 is characterized by its fluorescence emission in the near-infrared (NIR) region of the electromagnetic spectrum, typically with an excitation maximum around 646 nm and an emission maximum around 662 nm. medchemexpress.com This property is a direct consequence of its cyanine dye structure, which features a long, conjugated polymethine chain flanked by two nitrogen-containing heterocyclic rings. The extended system of alternating single and double bonds lowers the energy required to excite the molecule, resulting in the absorption and subsequent emission of lower-energy, longer-wavelength light in the NIR range.

Fluorescence in the NIR region (generally considered to be 650–900 nm) offers several distinct advantages for biological imaging. nih.govrsc.org Biological tissues and components, such as hemoglobin, exhibit significantly lower autofluorescence in this spectral window compared to the visible region. axispharm.comnih.govaxispharm.com This reduction in background fluorescence leads to a marked improvement in the signal-to-noise ratio, allowing for more sensitive detection of the labeled target. axispharm.com Additionally, NIR light can penetrate deeper into biological tissues than visible light, enabling the imaging of structures and processes within living organisms. nih.gov The combination of a high extinction coefficient, which indicates a high probability of light absorption, and a good fluorescence quantum yield contributes to the brightness of Sulfo-Cy5, making it an effective probe for a variety of in vitro and in vivo imaging applications. researchgate.net

| Property | Value | Source |

| Excitation Maximum (λex) | ~646 nm | medchemexpress.com |

| Emission Maximum (λem) | ~662 nm | medchemexpress.com |

| Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | antibodies.com |

| Fluorescence Quantum Yield (Φ) | ~0.28 | antibodies.com |

| Solubility | Water, DMSO, DMF | broadpharm.comlumiprobe.com |

Advanced Methodologies for Bioconjugation and Biomolecular Labeling

Strategies for Activating the Carboxylic Acid Group for Amide Bond Formation

The carboxylic acid moiety of Sulfo-Cy5 is not inherently reactive towards amine groups on biomolecules. To facilitate the formation of a stable amide bond, the carboxyl group must first be chemically activated. nih.gov This activation is a critical step in preparing the dye for conjugation.

A prevalent and highly effective strategy for activating Sulfo-Cy5 carboxylic acid involves its conversion into an N-Hydroxysuccinimide (NHS) ester. researchgate.netvulcanchem.com This pre-activated form of the dye is preferred for most labeling applications in research. apexbt.comlumiprobe.com The NHS ester is significantly more reactive towards primary amines on proteins and peptides than the original carboxylic acid. axispharm.com

The formation of the NHS ester is typically achieved through a two-step reaction, often performed in a single pot, using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com The process involves:

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of Sulfo-Cy5 to form a highly reactive O-acylisourea intermediate. thermofisher.com

Formation of the NHS Ester: This unstable intermediate rapidly reacts with NHS (or Sulfo-NHS) to form a semi-stable, amine-reactive NHS ester. This resulting Sulfo-Cy5 NHS ester can be purified and stored or used immediately for conjugation. thermofisher.com

This method is highly efficient and creates a dye derivative that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues) at physiological or slightly alkaline pH to form a stable amide linkage. medchemexpress.comnih.govaxispharm.com

Alternatively, this compound can be directly coupled to amine-containing biomolecules in a one-pot reaction using carbodiimide reagents without the explicit formation and isolation of an NHS ester. medchemexpress.combroadpharm.com The most common carbodiimide for this purpose is EDC, which is water-soluble and allows the reaction to be performed in aqueous buffers. peptide.com

In this approach, EDC activates the carboxylic acid to form the O-acylisourea intermediate, which is then directly attacked by a primary amine from the target biomolecule. thermofisher.com This reaction is most efficient in acidic conditions (pH 4.5-6.0) using a buffer like MES (4-morpholinoethanesulfonic acid), which lacks extraneous amines and carboxyls that could interfere with the reaction. thermofisher.com

To enhance coupling efficiency and minimize side reactions such as racemization, especially in peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included with the carbodiimide. peptide.com More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used. medchemexpress.combroadpharm.com HATU is known to react faster and result in less epimerization compared to other coupling agents. peptide.com Preliminary activation of the carboxylic acid component with the coupling reagent before adding the amine nucleophile is a recommended technique to avoid potential side reactions. nih.gov

Covalent Labeling of Macromolecules and Biopolymers

This compound, and its activated derivatives, are extensively used for the covalent labeling of a wide range of biopolymers, including proteins, antibodies, and peptides. broadpharm.comaxispharm.commedchemexpress.com

The most common strategy for labeling proteins and peptides with Sulfo-Cy5 involves targeting naturally occurring primary amines. nih.gov These include the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. axispharm.com The reaction is typically performed by mixing the amine-reactive form of the dye (e.g., Sulfo-Cy5 NHS ester) with the protein in a buffer free of extraneous amines (e.g., Tris or glycine) at a pH between 8.0 and 9.0. medchemexpress.comaatbio.com This slightly alkaline environment ensures that the primary amine groups are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

While targeting lysine residues is a robust method, it results in a heterogeneous mixture of labeled products, as most proteins contain multiple lysines. nih.gov For applications requiring precise control over the label's location, site-specific labeling strategies are employed. These advanced methods often rely on bioorthogonal chemistry.

One powerful approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.goved.ac.uk In this method, the this compound can be chemically modified to bear an alkyne group. ed.ac.uk Separately, the target protein or peptide is engineered (using molecular biology techniques) to contain a non-native azide (B81097) group at a specific site. The alkyne-modified dye can then be "clicked" onto the azide-modified protein with high specificity and efficiency, forming a stable triazole linkage. nih.goved.ac.uk This strategy was used to synthesize a bimodal theranostic agent where an NHS-activated ester of Sulfo-Cy5 was attached to a free amino group within a larger, complex molecule that had been assembled using a click reaction. nih.gov

The performance of a fluorescently labeled protein is critically dependent on the Degree of Substitution (DOS), which is the average number of dye molecules conjugated to each protein molecule. aatbio.com

Low DOS: A low dye-to-protein ratio results in a conjugate with weak fluorescence intensity. aatbio.com

For most antibodies, an optimal DOS is typically between 2 and 10. aatbio.com To achieve this, the molar ratio of the dye to the protein in the conjugation reaction must be carefully controlled. A starting molar ratio of 10:1 (dye:protein) is often recommended, with further optimization based on the specific protein and dye. medchemexpress.comaatbio.com

The resulting Sulfo-Cy5 conjugates are generally very stable. The sulfonate groups enhance the water solubility of the conjugate, which reduces aggregation. researchgate.net Furthermore, the conjugates are reported to be pH insensitive across a broad range from pH 4 to pH 10, making them suitable for a wide variety of biological assays. axispharm.com

Table 2: Recommended Parameters for Sulfo-Cy5 Protein Conjugation

| Parameter | Recommended Value/Condition | Rationale | Source |

| Reaction pH | 8.0 - 9.0 (typically 8.5) | Ensures primary amines are deprotonated and nucleophilic for reaction with NHS esters. | medchemexpress.comaatbio.com |

| Reaction Buffer | Amine-free (e.g., PBS, bicarbonate) | Prevents competition with the target protein for the reactive dye. | medchemexpress.comaatbio.com |

| Starting Molar Ratio (Dye:Protein) | ~10:1 | A common starting point for optimization to achieve desired DOS. | medchemexpress.comaatbio.com |

| Optimal Degree of Substitution (DOS) | 2 - 10 (for antibodies) | Balances signal intensity against the risks of self-quenching and loss of protein function. | aatbio.com |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. | medchemexpress.com |

Nucleic Acid Labeling Methodologies (DNA and RNA)

This compound and its derivatives are pivotal tools for the fluorescent labeling of nucleic acids, enabling the visualization and tracking of DNA and RNA in a multitude of biological assays. axispharm.com The sulfonated nature of the dye enhances its water solubility, which is advantageous for reactions in aqueous buffers, and helps to reduce the fluorescence quenching that can occur from dye-dye interactions on a labeled biomolecule. apexbt.com Labeling strategies can be broadly categorized as either direct covalent attachment to the nucleic acid or indirect labeling through the hybridization of a fluorescently tagged probe.

Direct labeling methods covalently attach the Sulfo-Cy5 dye to the target nucleic acid. This can be achieved through enzymatic incorporation of dye-labeled nucleotides or by chemical conjugation to reactive groups on the DNA or RNA.

Enzymatic labeling is a common approach where a modified nucleotide, such as Sulfo-Cy5-dUTP, is incorporated into a DNA strand during synthesis by DNA polymerases. lumiprobe.comlumiprobe.com For instance, Nick Translation Labeling Kits utilize DNA Polymerase I and DNase I to introduce nicks in double-stranded DNA, after which the polymerase incorporates labeled dUTPs as it synthesizes a new strand. jenabioscience.com The efficiency of this incorporation is critical for downstream applications. A longer linker arm between the nucleotide and the dye can increase the efficiency of incorporation by polymerases. lumiprobe.com

Chemical conjugation methods offer an alternative for direct labeling. One study developed a novel strategy using an aryl azide photolabel conjugated to a short cationic peptide and Sulfo-Cy5. nih.gov This conjugate could be covalently attached to plasmid DNA in minutes using a simple camera flash, with the sulfonated dye showing significantly higher labeling efficiency than its non-sulfonated counterpart and mitigating the nanoparticle aggregation seen with more hydrophobic dyes. nih.gov Another advanced chemoenzymatic method involves using an engineered methyltransferase (eM.SssI) to transfer an azide group to non-methylated CpG sites in DNA. oup.com The azide-modified DNA is then covalently labeled with a DBCO-Sulfo-Cy5 fluorophore via a copper-free click chemistry reaction, allowing for the specific mapping of DNA methylation patterns. oup.com For RNA, Sulfo-Cy5-azide has been used for site-specific labeling within mammalian cells through click chemistry. apexbt.com

A comparative study on labeling plasmid DNA highlighted the superior performance of a Sulfo-Cy5-based photolabeling peptide over both its non-sulfonated version and a commercial labeling kit. The increased hydrophilicity of the sulfo-dye resulted in higher labeling efficiencies and less impact on the size of nanoparticles formed with the labeled DNA. nih.gov

Table 1: Comparison of Plasmid DNA Labeling Efficiencies

| Labeling Reagent | Labeling Stoichiometry (Reagent:pDNA) | Fluorophore:pDNA Ratio | Labeling Efficiency (%) |

|---|---|---|---|

| PL-NLS-Cy5 | 1367 | 179 | 13.1 |

| PL-NLS-sulfo-Cy5 | 427 | 228 | 53.4 |

| Label IT-Cy5 | 608 | 145 | 23.9 |

Data adapted from a study on fluorescent labeling of plasmid DNA, where PL-NLS is a photolabel-peptide conjugate. nih.gov

Indirect labeling is a powerful technique where a Sulfo-Cy5-labeled oligonucleotide or oligonucleotide analog binds to a specific complementary sequence on the target DNA or RNA. nih.gov This method avoids direct chemical or enzymatic modification of the target molecule, which might interfere with its biological function.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, which can lead to strong and specific binding to complementary nucleic acids. uzh.chutwente.nl Researchers have successfully used Sulfo-Cy5-labeled PNA probes for RNA labeling. uzh.ch In one study investigating the folding of a large RNA, a PNA sequence with a covalently attached Sulfo-Cy5 dye was hybridized to the target RNA. uzh.ch Fluorescence native gel studies showed that the PNA-Cy5 probe had a significantly higher labeling efficiency compared to a corresponding DNA-Cy5 probe. uzh.ch The neutral backbone of PNA is thought to reduce electrostatic repulsion from the negatively charged RNA backbone, facilitating more efficient hybridization. uzh.chutwente.nl This strategy is particularly promising for in vivo studies and for minimizing structural perturbations to the target RNA. uzh.ch

Antibody Conjugation for Immunological Assays

Sulfo-Cy5 is frequently used to label antibodies for a wide range of immunological assays, including fluorescence microscopy, flow cytometry, and immunoassays. axispharm.comaxispharm.com The carboxylic acid group of Sulfo-Cy5 is typically activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups (—NH₂) found on lysine residues of antibodies. axispharm.comaatbio.com This reaction forms a stable amide bond, covalently linking the fluorescent dye to the protein. axispharm.com

The enhanced water solubility of Sulfo-Cy5 NHS ester allows conjugation reactions to be performed in purely aqueous solutions, which helps preserve the native structure and function of sensitive antibodies. axispharm.com For effective labeling, the degree of substitution (DOS)—the average number of dye molecules conjugated to one antibody—should be carefully controlled. aatbio.com An optimal DOS for most antibodies is typically between 2 and 10; a higher DOS can lead to fluorescence quenching and reduced antibody activity. aatbio.com

A critical research finding highlighted that fluorescent labeling can sometimes have unintended consequences. In a study using a CXCR4-targeted protein nanoparticle, covalent attachment of Sulfo-Cy5 dramatically altered the nanoparticle's biodistribution in animal models. nih.govresearchgate.net While the unlabeled nanoparticles specifically accumulated in tumor cells, the Sulfo-Cy5-labeled versions showed increased accumulation in non-target organs like the liver and kidneys, with a corresponding reduction in tumor targeting. nih.govresearchgate.net This finding underscores the importance of carefully evaluating the potential impact of dye conjugation on the biological behavior of targeted agents.

Small Molecule and Ligand Functionalization

The functionalization of small molecules and ligands with Sulfo-Cy5 enables the direct visualization and quantification of their interactions with biological targets such as receptors, and facilitates the tracking of complex delivery systems.

Synthesis of Sulfo-Cy5-Tagged Ligands for Receptor Binding Studies

Tagging a ligand with Sulfo-Cy5 creates a powerful tool for studying receptor pharmacology without the need for radioactivity. These fluorescent ligands allow for direct measurement of receptor binding affinity and kinetics in various formats, including flow cytometry and fluorescence microscopy. nih.govresearchgate.netacs.org

A key challenge is to design the fluorescent ligand so that the attachment of the bulky, charged fluorophore does not significantly impair its binding to the receptor. researchgate.net Researchers have successfully developed high-affinity fluorescent ligands for several G protein-coupled receptors. For the neuropeptide Y Y4 receptor (Y4R), a series of cyclic hexapeptides were conjugated to Sulfo-Cy5. nih.govacs.org These fluorescent ligands retained exceptionally high, subnanomolar binding affinity for the Y4R and were validated in multiple fluorescence-based binding assays. nih.govacs.orgfau.de Similarly, fluorescent antagonists for the µ-opioid receptor (MOR) were synthesized by coupling MOR-targeting scaffolds to Sulfo-Cy5 via different linker compositions. researchgate.net The resulting Sulfo-Cy5 conjugate proved to be well-suited for visualizing receptors via confocal imaging and for use in fluorescence-based competition binding assays. researchgate.net

Table 2: Binding Affinities of a Sulfo-Cy5-Labeled Y4 Receptor Ligand (Compound 17)

| Assay Type | Measurement | Affinity Value |

|---|---|---|

| Radioligand Competition | pKi | 9.47 |

| Flow Cytometry (Saturation) | pKd | 9.02 |

| Flow Cytometry (Kinetics) | pKd | 9.18 |

Data from a study on fluorescent cyclic peptides for the Neuropeptide Y Y4 Receptor. nih.govacs.org

The chemical synthesis of these tagged ligands involves standard bioconjugation chemistry, often coupling the NHS ester of Sulfo-Cy5 to a free amine group on the ligand or an attached linker. acs.orgd-nb.info The stability of the resulting conjugate is also important; a Sulfo-Cy5 labeled peptide ligand showed excellent stability in aqueous buffer over 48 hours. acs.org

Integration into Complex Molecular Platforms for Targeted Delivery Research

Sulfo-Cy5 serves as an essential imaging component in the development of complex molecular platforms for targeted drug delivery. axispharm.commdpi.com By incorporating the dye, researchers can track the biodistribution, cellular uptake, and target engagement of these platforms in vitro and in vivo. axispharm.comed.ac.uk

In one example, a molecular platform for delivering agents to the prostate-specific membrane antigen (PSMA) receptor was developed. mdpi.comnih.gov This platform was designed to carry two different functional molecules. To demonstrate this, a bimodal conjugate was synthesized containing both the chemotherapeutic drug docetaxel (B913) and the fluorescent label Sulfo-Cy5, creating a "theranostic" agent for simultaneous therapy and diagnosis. mdpi.comnih.gov

In another approach, pH-responsive polymeric nanoparticles were created for cancer targeting. ed.ac.uk The nanoparticles were equipped with folic acid as a targeting ligand to engage folate receptors overexpressed on tumor cells, and Sulfo-Cy5 was incorporated as a fluorescent reporter. ed.ac.uk The presence of the dye allowed researchers to confirm that the folic acid-modified nanoparticles promoted cellular uptake and to visualize their localization within the cells. ed.ac.uk However, as noted previously, the influence of the dye itself on the biodistribution of such platforms must be carefully considered, as labeling can sometimes divert nanoparticles away from their intended target. nih.govresearchgate.net

Purification Techniques for Labeled Bioconjugates

Following the conjugation of a fluorescent dye like this compound to a biomolecule, a critical purification step is necessary to remove any unreacted or non-covalently bound dye. nih.gov The presence of free dye can lead to high background signals and inaccurate quantification in downstream applications. tandfonline.comresearchgate.net The choice of purification method depends on the specific characteristics of the biomolecule and the nature of the dye-biomolecule conjugate. Several common and effective techniques are employed for this purpose.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, is a widely used method for separating molecules based on their size or hydrodynamic radius. jove.com This technique is particularly effective for purifying large biomolecules like proteins and antibodies from smaller, unreacted dye molecules. medchemexpress.comibiantech.com

The process involves passing the reaction mixture through a column packed with porous beads. jove.com Larger molecules, such as the Sulfo-Cy5 labeled protein, are excluded from the pores and therefore travel through the column more quickly, eluting first. jove.com Smaller molecules, like the free Sulfo-Cy5 dye, enter the pores of the beads, extending their path through the column and causing them to elute later. researchgate.netjove.com

Several types of SEC resins are commercially available, with varying pore sizes to accommodate a wide range of biomolecule sizes. Sephadex G-25 is a commonly used resin for the purification of dye-protein conjugates. medchemexpress.comaatbio.comsigmaaldrich.com The selection of the appropriate resin is crucial for achieving optimal separation.

Fluorescence-detection size-exclusion chromatography (FSEC) is a variation of this technique that continuously monitors the fluorescence of the eluate. jove.comchromatographyonline.com This allows for the rapid identification and collection of the fractions containing the fluorescently labeled bioconjugate. chromatographyonline.com

Table 1: Common Size Exclusion Chromatography (SEC) Resins for Bioconjugate Purification

| Resin Name | Separation Range (Da) | Common Applications |

|---|---|---|

| Sephadex G-25 | 1,000 - 5,000 | Desalting, buffer exchange, removal of small molecules (e.g., free dyes) from proteins |

| Sephadex G-50 | 1,500 - 30,000 | Purification of proteins and peptides |

| Bio-Gel P-6 | 1,000 - 6,000 | Desalting and purification of peptides and small proteins |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase high-performance liquid chromatography is a powerful technique for the purification of peptides and oligonucleotides. pepdd.comnih.govwaters.com This method separates molecules based on their hydrophobicity. pepdd.comnih.gov

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. pepdd.com The sample is loaded onto the column in a polar solvent, and the hydrophobic molecules, including the dye-labeled bioconjugates, bind to the stationary phase. pepdd.comjove.com A gradient of increasing organic solvent (e.g., acetonitrile) is then used to elute the bound molecules, with more hydrophobic compounds eluting later. pepdd.comnih.gov

This technique offers high resolution and is capable of separating closely related molecules, such as peptides that differ by a single amino acid. hplc.eu For fluorescently labeled oligonucleotides, RP-HPLC can effectively remove unlabeled sequences and excess free dye. waters.comnih.govresearchgate.net The use of a C18-based stationary phase is common for the purification of labeled peptides and oligonucleotides. nih.govnih.gov

Table 2: Comparison of Purification Techniques for Sulfo-Cy5 Labeled Bioconjugates

| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |

|---|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Molecular Size | Proteins, Antibodies, Large Biomolecules | Gentle conditions, preserves protein activity, effective for large size differences. jove.com | Lower resolution for molecules of similar size. |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, Oligonucleotides | High resolution, can separate closely related molecules. hplc.eu | Can denature some proteins, requires organic solvents. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity | Glycans, Polar Peptides | Good for separating highly polar molecules. nih.gov | Can have longer equilibration times. |

| Thin-Layer Chromatography (TLC) | Differential Partitioning | Small Molecules, Reaction Monitoring | Rapid, inexpensive, good for monitoring reaction progress. nih.govacs.org | Not suitable for preparative purification of large biomolecules. |

| Extraction | Differential Solubility | Oligonucleotides | Simple and rapid. tandfonline.com | May not be as efficient as chromatographic methods. |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic interaction liquid chromatography is a variant of normal-phase HPLC that is well-suited for the separation of highly polar molecules, such as glycans and some peptides. nih.gov In HILIC, the stationary phase is polar, and the mobile phase is a mixture of an organic solvent and a small amount of aqueous solvent. This technique can be a valuable alternative to RP-HPLC for purifying bioconjugates that are too polar to be retained on a reverse-phase column. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple and rapid technique that can be used to monitor the progress of a labeling reaction and to perform small-scale purifications. nih.govacs.orgnih.govbeilstein-journals.org In TLC, the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system that acts as the mobile phase. The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. nih.gov While not typically used for large-scale purification of bioconjugates, TLC is an excellent tool for quickly assessing the success of a conjugation reaction. nih.govacs.org

Extraction

For certain applications, such as the purification of labeled oligonucleotides, a simple extraction procedure can be effective. tandfonline.comresearchgate.net This method relies on the differential solubility of the labeled oligonucleotide and the unreacted dye in two immiscible liquid phases. tandfonline.com For example, a pH-controlled extraction can be used where at a low pH, the free dye becomes more neutral and preferentially dissolves in an organic solvent, while the charged, dye-labeled oligonucleotide remains in the aqueous phase. tandfonline.comresearchgate.net

Applications in High Resolution and Advanced Fluorescence Imaging Research

Fluorescence Microscopy for Cellular and Subcellular Studies

Sulfo-Cy5's bright, far-red fluorescence provides high-contrast imaging of cellular structures. axispharm.com Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio. axispharm.com

In confocal microscopy, Sulfo-Cy5 is utilized to achieve high-contrast images of cellular and subcellular structures. axispharm.com For instance, in studies of fungal infections, fluorescently labeled siderophores, including a conjugate of Sulfo-Cy5, have been used to visualize uptake and distribution within fungal hyphae. imtm.cznih.gov While some conjugates showed specific uptake and localization, the Sulfo-Cy5 conjugate itself did not accumulate in the hyphae of Aspergillus fumigatus or Aspergillus terreus, demonstrating the importance of the targeting moiety in directing the dye. imtm.cznih.gov This specificity allows researchers to track the fate of labeled molecules within cells with high precision.

Sulfo-Cy5 is a dye of choice for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). lumiprobe.com These methods overcome the diffraction limit of light, enabling visualization at the nanoscale. The ability of Sulfo-Cy5 to photoswitch between a fluorescent "on" state and a dark "off" state, particularly in the presence of a primary thiol, is crucial for these techniques. lumiprobe.commicroscopyu.com This blinking behavior allows for the sequential localization of individual molecules, which are then reconstructed into a super-resolved image. microscopyu.com This has been instrumental in studying the organization of cellular structures, such as the microtubule network, with unprecedented detail. microscopyu.com

The water-solubility and far-red emission of Sulfo-Cy5 make it well-suited for live-cell imaging. mdpi.com Conjugates of Sulfo-Cy5 with various biomolecules have been employed to study dynamic processes in living cells. For example, a conjugate of Sulfo-Cy5 with a siderophore was used to investigate its uptake and localization in live fungal cells. researchgate.net While the Cy5 conjugate localized to the mitochondria, this study highlighted that the attached fluorophore can influence the subcellular destination of the conjugate. researchgate.net In another study, a Sulfo-Cy5 carboxylic acid was filled into dopamine (B1211576) neurons to examine the accumulation of an antipsychotic drug. apexbt.com These applications demonstrate the utility of Sulfo-Cy5 conjugates in real-time tracking of molecular events within living systems.

Flow Cytometry for Cell Sorting and Analysis

Sulfo-Cy5 is a valuable tool in flow cytometry, providing distinct signals for the precise sorting and analysis of cells. axispharm.comaxispharm.com Its bright fluorescence allows for clear differentiation of labeled cell populations. For instance, a peptide conjugated to Cy5 was used to detect specific potassium channels on the surface of cells, demonstrating its utility in identifying and quantifying cell populations based on the expression of specific markers. researchgate.net The development of dual-purpose probes, combining a fluorophore like Cy5 with a metal isotope, allows for analysis by both flow cytometry and mass cytometry (CyTOF), expanding the capabilities of cell analysis. google.com

In Vivo Pre-clinical Optical Imaging Applications

The far-red to near-infrared (NIR) emission of Sulfo-Cy5 is highly advantageous for in vivo imaging, as light in this spectral window can penetrate deeper into biological tissues with reduced scattering and absorption. mdpi.comrsc.org This enables non-invasive imaging of biological processes in living animals.

Sulfo-Cy5's emission properties are ideal for deep tissue imaging with low background interference. axispharm.comaxispharm.com The minimal autofluorescence of tissues in the far-red and NIR regions results in a high signal-to-background ratio, crucial for sensitive detection. axispharm.com In a preclinical study on invasive pulmonary aspergillosis in rats, a hybrid imaging agent combining a ⁶⁸Ga-labeled siderophore with Sulfo-Cy5 was evaluated. nih.gov While this specific conjugate did not accumulate in the infected lung tissue, other Cy5 and Cy7 conjugates did, demonstrating the potential of this approach for visualizing deep-seated infections. nih.gov Further research has shown that dimeric conjugates can improve targeting and imaging signals in vivo. nih.gov

Targeted Imaging in Animal Models (e.g., fungal infections, tumor diagnosis)

This compound and its derivatives are pivotal in developing targeted probes for in vivo imaging, enabling the visualization and diagnosis of diseases in animal models. The dye's favorable near-infrared (NIR) spectral properties, coupled with its high water solubility conferred by sulfonate groups, make it an excellent choice for conjugation to targeting moieties, minimizing non-specific background signals. lumiprobe.comnih.govlumiprobe.com

Fungal Infections:

Researchers have successfully utilized Sulfo-Cy5 to image fungal infections. In one key approach, the dye was conjugated to siderophores, which are iron-chelating compounds secreted by fungi like Aspergillus fumigatus to acquire iron from their host. nih.govmdpi.com A conjugate of Sulfo-Cy5 with diacetylfusarinine C ([Fe]DAFC), a siderophore, was developed for hybrid imaging applications. nih.gov In studies involving rat models of invasive pulmonary aspergillosis (IPA), these fluorescently labeled siderophores were used for both positron emission tomography (PET/CT) and optical imaging. mdpi.comimtm.cz

Fluorescence microscopy revealed that the uptake mechanism is specific; the [Fe]DAFC-SulfoCy5 conjugate did not accumulate in the hyphae of A. fumigatus, whereas a similar conjugate made with the non-sulfonated Cy5 carboxylic acid showed non-specific uptake. nih.govresearchgate.net In vivo imaging in IPA rat models demonstrated that the hydrophilic [68Ga]Ga-DAFC-SulfoCy5 conjugate was primarily eliminated through the kidneys. mdpi.comimtm.cz Ex vivo fluorescence imaging of excised lungs corresponded with PET images, showing a high contrast between infected and non-infected areas. nih.govmdpi.com

Tumor Diagnosis:

The application of Sulfo-Cy5 in targeted tumor imaging is extensive, with the dye being attached to various molecules that specifically recognize cancer cells or components of the tumor microenvironment. These conjugates allow for non-invasive visualization of tumors, assessment of tumor boundaries, and monitoring of the tumor response to therapy. nih.govsnmjournals.org

Peptide-Based Probes: Small peptides that target specific receptors overexpressed on cancer cells are commonly labeled with Sulfo-Cy5 derivatives.

Integrin αvβ3 Targeting: Peptides containing the arginine-glycine-aspartic (RGD) sequence, which binds to integrin αvβ3, have been labeled with Sulfo-Cy5.5. snmjournals.orgmdpi.com One such probe, Cy5.5-RKL, demonstrated specific binding to U87MG glioblastoma cells and successfully delineated tumor boundaries in an orthotopic mouse model. snmjournals.org Another probe, DA364, which also targets αvβ3, was developed for fluorescence-guided surgery. rsc.org

PSMA Targeting: Prostate-Specific Membrane Antigen (PSMA) is a well-established target for prostate cancer. Dual-labeled inhibitors, where a PSMA-targeting molecule is conjugated to both a radionuclide and a Sulfo-Cy5 dye, have been developed. mdpi.com This allows for both PET imaging and fluorescence-guided surgery.

CXCR4 Targeting: The CXCR4 receptor, implicated in tumor progression, has been targeted with a peptide conjugated to Sulfo-Cy5 (MK007), enabling the detection of early dysplastic lesions in mouse models. researchgate.net

Tumor Microenvironment Targeting: A peptide, CTHRSSVVC, originally identified for binding to atherosclerotic lesions, was labeled with Sulfo-Cy5 and found to accumulate in the stroma of 4T1 breast tumors in mice, achieving a high tumor-to-normal tissue ratio. nih.govusp.br

Cell-Penetrating Peptide Conjugates: When conjugated to a cell-penetrating peptide, Sulfo-Cy5 showed time-dependent accumulation in tumors in animal models, whereas the non-sulfonated Cy5 conjugate did not show significant tumor fluorescence. nih.gov

The research findings in animal models highlight the utility of Sulfo-Cy5-based probes in providing high-contrast images for disease diagnosis.

Table 1: Research Findings for Sulfo-Cy5 in Targeted Animal Imaging

| Targeting Agent | Conjugate | Disease/Model | Key Findings | Citations |

|---|---|---|---|---|

| Diacetylfusarinine C (DAFC) | [68Ga]Ga-DAFC-SulfoCy5 | Invasive Pulmonary Aspergillosis (A. fumigatus) in rats | Enabled hybrid PET/optical imaging; showed high contrast in infected lung regions; primarily cleared by kidneys. | nih.govmdpi.comimtm.cz |

| RGD/DKL Peptide | Cy5.5-RKL | Orthotopic Glioblastoma (U87MG) in mice | Specifically bound to U87MG cells; allowed clear delineation of tumor boundaries for image-guided surgery. | snmjournals.org |

| FUD Peptide | Cy5-labeled PEG-FUD | Breast Cancer (4T1) in mice | PEGylation enhanced blood exposure and significantly increased accumulation in tumors after subcutaneous injection. | nih.gov |

| CTHRSSVVC Peptide | Sulfo-Cy5-CTHRSSVVC | Breast Cancer (4T1) in mice | Accumulated in the tumor stroma, reaching a tumor-to-normal tissue ratio of 7.21 ± 1.44 at 2h post-injection. | nih.gov |

| Cell-Penetrating Peptide | SulfoCy5-peptide A | Tumor-bearing mice | Showed time-dependent fluorescent signal in tumors, unlike the non-sulfonated Cy5 version. | nih.gov |

Optimization of Imaging Parameters for this compound

Optimizing imaging parameters is crucial for maximizing the signal-to-noise ratio and achieving high-quality fluorescence images with Sulfo-Cy5-based probes. The ideal parameters depend on the specific derivative of the dye (e.g., Sulfo-Cy5 vs. Sulfo-Cy5.5), the molecule it is conjugated to, the local microenvironment, and the imaging system being used.

Spectroscopic Properties:

The excitation and emission maxima of Sulfo-Cy5 and its derivatives fall within the far-red to near-infrared (NIR) window, a region beneficial for in vivo imaging due to reduced tissue autofluorescence. nih.gov Reported spectral properties vary slightly across different studies and measurement conditions (e.g., solvent, pH).

This compound: Typically has an excitation maximum (λex) around 642-651 nm and an emission maximum (λem) around 661-672 nm. medchemexpress.commdpi.commedchemexpress.comaatbio.com In phosphate-buffered saline (PBS), values of λex=646 nm and λem=661 nm have been recorded. mdpi.com

Sulfo-Cy5.5 Derivatives: These are red-shifted compared to Sulfo-Cy5, with a typical excitation maximum around 673-675 nm and an emission maximum around 691-695 nm. lumiprobe.comtargetmol.comantibodies.comaxispharm.com

Imaging System and Filter Sets:

The choice of filters and laser lines must be matched to the dye's spectral profile.

In Vivo Imaging Systems: For whole-animal imaging, systems are often equipped with laser lines and filter sets optimized for NIR dyes. For a Sulfo-Cy5 conjugate, an excitation filter of 630 nm and an emission filter of 700 nm has been used. nih.gov For ex vivo organ imaging, an exposure time of 1 second with an f/stop of 2 was reported as an effective setting. usp.br

Fluorescence Microscopy: For cellular imaging, microscopes are fitted with specific filter cubes. A filter set for Cy5 consisting of a 608–648 nm excitation filter and a 652–732 nm emission filter has been documented. nih.gov

The inherent properties of Sulfo-Cy5, such as its high molar extinction coefficient, good quantum yield, and enhanced photostability compared to some other dyes, contribute to its performance in imaging applications. nih.govaxispharm.comresearchgate.net The presence of sulfo groups not only enhances water solubility but also reduces the tendency of dye molecules to aggregate, which can otherwise lead to fluorescence quenching. apexbt.com Researchers must consider these factors and empirically optimize parameters like laser power and exposure time to prevent photobleaching while ensuring a strong signal.

Table 2: Reported Imaging Parameters for Sulfo-Cy5 and Derivatives

| Compound | Imaging Context/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Filter Set/Other Parameters | Citations |

|---|---|---|---|---|---|

| This compound | General Imaging | 642 | 670 | - | medchemexpress.commedchemexpress.com |

| This compound | PBS Solution | 646 | 661 | - | mdpi.com |

| Sulfo-Cy5 Conjugate | IPA Rat Model (in vivo) | 630 | 700 | Appropriate filter set | nih.gov |

| Sulfo-Cy5 Conjugate | Fluorescence Microscope | 608-648 | 652-732 | Suitable filter set | nih.gov |

| Sulfo-Cy5.5 Trifluoroacetate | In Vivo Imaging | 675 | 694 | NIR fluorescence imaging system | targetmol.com |

| Sulfo-Cy5.5 NHS Ester | General Properties | 675 | 694 | - | antibodies.com |

Role in Biosensing and Molecular Interaction Studies

: Protein-Ligand Binding Assays and Receptor Probing

Sulfo-Cy5 carboxylic acid is a key chemical entity for the synthesis of fluorescent probes used extensively in protein-ligand binding assays and for probing receptor characteristics. Its inherent properties, such as high water solubility and fluorescence in the far-red spectrum, are highly advantageous. The far-red emission minimizes background autofluorescence from biological samples, thereby enhancing signal-to-noise ratios in various assays. axispharm.comaxispharm.com The carboxylic acid group provides a versatile handle for conjugation to a wide array of molecules, including peptides, proteins, and other ligands, typically after activation to a more reactive form like an N-hydroxysuccinimide (NHS) ester. axispharm.comapexbt.com

Fluorescence-Based Binding Assays

Sulfo-Cy5-labeled ligands are instrumental in quantifying the interactions between molecules. One of the most prominent techniques is the Fluorescence Polarization (FP) assay. researchgate.net The principle of FP assays relies on the observation that when a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, the light it emits is largely depolarized. researchgate.net Upon binding to a much larger molecule, such as a protein or receptor, the rotational speed of the fluorescent tracer slows dramatically. This reduced motion results in a higher degree of polarization of the emitted light. researchgate.net

A key application is the FP competition assay, which allows for the determination of binding affinities of unlabeled test compounds. In this setup, a Sulfo-Cy5 labeled tracer is displaced from its target protein by a competing ligand. This displacement releases the tracer into the solution, causing it to tumble more freely and leading to a measurable decrease in fluorescence polarization. This method provides a direct readout for the binding of the competitor. researchgate.net For instance, a GN3-SulfoCy5 tracer has been effectively used to monitor binding to the asialoglycoprotein receptor (ASGR). researchgate.net Similarly, Cy5-labeled analogs of S-adenosylmethionine (SAM) have been employed in FP assays to investigate binding to SAM-I riboswitch RNAs and to develop high-throughput screening methods. nih.gov

Receptor Probing and Affinity Determination

The development of fluorescent ligands by conjugating Sulfo-Cy5 to known pharmacophores is a cornerstone of modern receptor research. d-nb.info These probes allow for detailed characterization of receptor binding properties, kinetics, and localization.

Researchers have successfully developed highly potent fluorescent ligands for the Neuropeptide Y Y4 receptor (Y4R) by labeling cyclic hexapeptides with Sulfo-Cy5. acs.orgnih.gov These fluorescent probes exhibited excellent Y4R affinity and were utilized in a variety of fluorescence-based methods, including flow cytometry and NanoBRET (Bioluminescence Resonance Energy Transfer) binding assays, to confirm high binding affinity and to study competition with reference ligands. acs.orgnih.gov

In another study focusing on the Proteinase-Activated Receptor 2 (PAR2), a novel peptide, Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2, was identified as the most potent and highest-affinity PAR2-selective fluorescent probe developed to date. nih.gov This probe demonstrated a significant increase in both potency and binding affinity compared to previously reported probes. nih.gov

Furthermore, Sulfo-Cy5 has been used to create probes for studying various G protein-coupled receptors (GPCRs). For the adenosine (B11128) A1 receptor, a SulfoCy5-labeled ligand was used in NanoBRET saturation experiments to measure its binding affinity. acs.org These studies also demonstrated that even after covalent labeling of the receptor, other ligands could still access the binding site, indicating the probe did not sterically hinder the receptor's primary binding pocket. acs.org For the adenosine A2A receptor, a specially designed antagonist was created that covalently links the Sulfo-Cy5 fluorophore to the receptor, enabling irreversible labeling for localization studies without preventing subsequent ligand binding. nih.gov

The tables below summarize key findings from studies utilizing Sulfo-Cy5 labeled probes.

| Target Receptor | Sulfo-Cy5 Probe/Ligand | Assay Type | Reported Affinity |

| Neuropeptide Y Y4 Receptor (Y4R) | Sulfo-Cy5-labeled cyclic hexapeptide | Radioligand Competition | pKi = 9.22–9.71 acs.orgnih.gov |

| Neuropeptide Y Y4 Receptor (Y4R) | Sulfo-Cy5-labeled cyclic hexapeptide | Flow Cytometry, NanoBRET | pKd = 9.02–9.9 acs.orgnih.gov |

| Adenosine A1 Receptor (A1AR) | Ligand-directed SulfoCy5 probe | NanoBRET Saturation Binding | pKD = 7.51 acs.org |

| Proteinase-Activated Receptor 2 (PAR2) | Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 | Saturation Binding | KD = 38 nM nih.gov |

| Asialoglycoprotein receptor (ASGR) | GN3-SulfoCy5 Tracer | Fluorescence Polarization | Qualitative binding detection researchgate.net |

| Target System | Sulfo-Cy5 Probe/System | Assay Type | Measured Parameter | Value |

| Proteinase-Activated Receptor 2 (PAR2) | Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 | Calcium Response | Potency (EC50) | 16 nM nih.gov |

| Glucagon (B607659) Receptor (GCGR) - Gs Protein | Cy3B-GCGR + Sulfo-Cy5-Gs | FRET | Association Rate (kon) | 0.0044 s−1 nih.gov |

| β2 Adrenergic Receptor (β2AR) - Gs Protein | Cy3B-β2AR + Sulfo-Cy5-Gs | FRET | Association Rate (kon) | 0.0077 s−1 nih.gov |

Probing GPCR Dynamics with FRET

Förster Resonance Energy Transfer (FRET) is another powerful technique that benefits from Sulfo-Cy5 labeling. FRET measures the energy transfer between a donor fluorophore and an acceptor fluorophore, a process that is highly dependent on the distance between them. By labeling a GPCR with a donor dye (like Cy3B) and its interacting G protein with an acceptor dye (like Sulfo-Cy5), researchers can monitor their association in real-time. nih.gov This approach has been used to compare the G protein association rates for the glucagon receptor (GCGR) and the β2 adrenergic receptor (β2AR), revealing differences in their activation kinetics. nih.gov Additionally, cleavable probes incorporating Sulfo-Cy5 have been developed to visualize the co-internalization of different GPCRs, providing insights into receptor trafficking and signaling. rsc.org

Integration Within Nanomaterial Science and Delivery Systems

Functionalization of Nanoparticles with Sulfo-Cy5 Carboxylic Acid

The covalent attachment of this compound to nanoparticles is a fundamental strategy for imparting fluorescence, enabling their visualization and tracking. This functionalization is critical for understanding the behavior of nanoparticles in complex biological systems.

The surface of polymer nanoparticles can be readily modified with this compound to create fluorescently tagged nanomaterials for various biomedical applications. Researchers have successfully prepared fluorescent, pH-responsive block copolymers (PEG-b-PDEAMA) where this compound serves as a fluorescent reporter. ed.ac.uk In this work, the amphiphilic block copolymer was designed to self-assemble into nanoparticles at physiological pH, presenting both a targeting ligand (folic acid) and the Sulfo-Cy5 probe on the surface. ed.ac.uk Another approach involves the use of polymers modified with sulfo-cyanine 5 as building blocks for chemically-fueled transient polymer nanoparticles, which can temporally regulate their own fluorescence for programmable in vivo imaging. chinesechemsoc.org

Further studies have demonstrated the fluorescent labeling of pre-formed nanoparticles. For instance, POEGA-PDAAm nanoparticles containing an azide-functionalized monomer within their hydrophilic shell were reacted with a dibenzocyclooctyne-functionalized Sulfo-Cy5 (sulfo-Cy5-DBCO) for fluorescent tagging. mdpi.com The efficiency of such post-modification can depend on the nanoparticle's surface chemistry. unistra.fr A comparative study showed that nanoparticles with fewer carboxylic groups on their surface were more effectively labeled with Sulfo-Cy5, suggesting that electrostatic repulsion between the nanoparticle and the dye's sulfo-groups can influence the reaction's success. unistra.fr

| Nanoparticle Type | Sulfo-Cy5 Derivative Used | Modification Strategy | Key Finding | Reference |

| PEG-b-PDEAMA block copolymer | Sulfo-Cy5-Carboxylic acid | Incorporated as a fluorescent reporter during polymer synthesis before self-assembly. | Successfully created pH-responsive nanoparticles with a fluorescent tag and targeting ligand on the surface. | ed.ac.uk |

| PEG-PLL | Sulfo-Cy5 | Polymers modified with Sulfo-Cy5 used as building blocks for dissipative self-assembly. | Enabled temporally programmable in vivo imaging through self-regulating fluorescence. | chinesechemsoc.org |

| POEGA-PDAAm | sulfo-Cy5-DBCO | Post-formation labeling of azide-containing nanoparticles via click chemistry. | Achieved fluorescent labeling of the nanoparticle's hydrophilic shell. | mdpi.com |

| PMMA-based nanoparticles | Sulfo-Cy5 | Post-formation labeling via covalent attachment. | The number of carboxylic groups on the nanoparticle surface affects labeling efficiency due to electrostatic repulsion. | unistra.fr |

Once functionalized, Sulfo-Cy5-labeled nanoparticles serve as powerful tools for tracking and elucidating the fate of nanocarriers in biological settings. The intense and stable fluorescence of Sulfo-Cy5 allows for sensitive detection in both in vitro and in vivo models. For example, Sulfo-Cy5-tagged, folic acid-modified nanoparticles were shown to have enhanced cellular internalization in folate receptor-positive cancer cells and were observed to localize within the endo-lysosomal compartments. ed.ac.uk In vivo studies using zebrafish embryos have utilized a sulfo-cyanine-labeled monomer to track the biodistribution and clearance of supramolecular polymer nanoparticles, revealing their evasion of macrophages and association with scavenger endothelial cells. nih.gov

However, a critical consideration is that the addition of fluorescent labels like Sulfo-Cy5 can sometimes alter the inherent properties and biodistribution of the nanoparticles. nih.govresearchgate.net Research on a CXCR4-targeted protein nanoparticle (T22-GFP-H6) demonstrated that chemical conjugation with Sulfo-Cy5 dramatically changed its biodistribution pattern. nih.govresearchgate.net While the unlabeled nanoparticles accumulated specifically in CXCR4-positive tumors, the Sulfo-Cy5-labeled versions showed significantly reduced tumor targeting and increased accumulation in non-target organs like the liver and kidneys. nih.govresearchgate.net This highlights the importance of carefully evaluating the potential impact of fluorescent labeling on nanoparticle behavior during the development of targeted delivery systems. nih.gov

| Nanoparticle System | Biological Environment | Tracking Method | Key Finding | Reference |

| T22-GFP-H6 protein nanoparticle | Mouse models of lymphoma and colorectal cancer | Ex vivo fluorescence imaging | Labeling with Sulfo-Cy5 dramatically reduced tumor accumulation and increased uptake in liver and kidneys compared to the unlabeled nanoparticle. | nih.govresearchgate.net |

| Folic acid-modified PEG-b-PDEAMA | HeLa and KB cancer cell lines (in vitro) | Fluorescence microscopy | Sulfo-Cy5 tag allowed visualization of folate-mediated cellular uptake and localization in endo-lysosomes. | ed.ac.uk |

| Squaramide-based supramolecular polymers | Zebrafish embryos (in vivo) | Fluorescence microscopy | A co-assembled sulfo-cyanine monomer enabled tracking of nanoparticle clearance by scavenger endothelial cells. | nih.gov |

| Dissipatively self-assembled polymer nanoparticles | Mice (in vivo) | In vivo fluorescence imaging | Sulfo-Cy5 modification enabled the imaging of lymph nodes in a temporally programmable manner. | chinesechemsoc.org |

Monitoring Nanoparticle Formation and Drug Loading via FRET

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that can monitor molecular-scale distances, making it ideal for studying the dynamic processes of nanoparticle assembly and drug encapsulation. By labeling different components of a nanoparticle system with a FRET donor-acceptor pair, such as Cy3.5 and Sulfo-Cy5, researchers can gain real-time insights into these nanoscale events.

A key application is monitoring the formation of polymer nanoparticles and the simultaneous loading of a payload. nih.govmdpi.com In one study, the core-forming block of a PLGA-b-PEG polymer was labeled with the donor dye Cy3.5. nih.gov When a hydrophobic model drug (a Cy5 derivative) was used, its successful encapsulation within the nanoparticle core brought it into close proximity with Cy3.5, resulting in a high FRET signal. nih.govmdpi.com Conversely, when the highly water-soluble Sulfo-Cy5 was used as the model drug, no significant FRET was observed. nih.govmdpi.com This indicated that the hydrophilic Sulfo-Cy5 was not incorporated into the hydrophobic core of the PLGA-b-PEG nanoparticles during the microfluidic synthesis process. nih.govmdpi.comresearchgate.net

FRET can also be used to study the self-assembly process itself. In a different system, the self-assembly of amphiphilic dextran (B179266) into micelles was monitored using a FRET pair consisting of Sulfo-Cy5-NH2 and Sulfo-Cy5.5-NH2, which were separately conjugated to the dextran backbone. oup.com As the polymer chains grafted with oleic acid self-assembled into micelles in an aqueous environment, the donor (Sulfo-Cy5) and acceptor (Sulfo-Cy5.5) were brought close enough for FRET to occur, leading to a time-dependent increase in the acceptor's emission and a corresponding decrease in the donor's fluorescence. oup.com This provided direct evidence of micelle formation. oup.com Similarly, FRET between sulfo-Cy3 and sulfo-Cy5 has been employed to measure the rate of monomer exchange between different supramolecular polymer nanoparticles. nih.gov

| FRET Pair (Donor/Acceptor) | Nanoparticle System | Process Monitored | Key Finding | Reference |

| PLGA-Cy3.5 / Sulfo-Cy5 | PLGA-b-PEG polymer nanoparticles | Drug Loading | Hydrophilic Sulfo-Cy5 was not loaded into the hydrophobic nanoparticle core, as evidenced by the lack of a FRET signal. | nih.govmdpi.com |

| Sulfo-Cy5-NH2 / Sulfo-Cy5.5-NH2 | Amphiphilic dextran (Dex-g-OA) | Micelle Self-Assembly | A strong FRET signal appeared over time, confirming the formation of micelles as polymer chains aggregated. | oup.com |

| Sulfo-Cy3 / Sulfo-Cy5 | Squaramide-based supramolecular polymers | Monomer Exchange | The evolution of FRET intensity over time was used to measure monomer colocalization and exchange rates between fibers. | nih.gov |

| DiA / Sulfo-Cy5 | Chitosan-coated nanoemulsions | Nanocapsule Integrity | FRET between the core-loaded donor and shell-conjugated acceptor was used to monitor the structural integrity of the core-shell nanocapsule. | acs.org |

Extracellular Vesicle Labeling and Analysis for Biomarker Discovery

Extracellular vesicles (EVs) are cell-derived nanovesicles that contain a cargo of proteins and nucleic acids, making them a rich source of biomarkers for diagnostics. Fluorescent labeling of EVs with probes like Sulfo-Cy5 is crucial for their detection, quantification, and proteomic analysis.

Innovative methods have been developed for cell-of-origin specific labeling. The "selective isolation of extracellular vesicles" (SIEVE) technique uses cell-type-specific metabolic labeling to introduce bioorthogonal reactive groups into the proteome of a target cell population. oup.com The EVs shed by these cells can then be specifically tagged with a complementary probe, such as a tetrazine-sulfo-Cy5, allowing for the selective analysis of their protein cargo and facilitating biomarker discovery from complex mixtures. oup.com Another strategy involves metabolically incorporating azide-containing sugars into the surface glycans of exosomes, which can then be fluorescently labeled via click chemistry with an ADIBO-sulfo-Cy5.5 dye for in vivo tracking and biodistribution studies. nih.gov

For direct quantification and analysis, Sulfo-Cy5 derivatives are used to label EVs for various analytical platforms. Antibody-functionalized magnetic particles labeled with sulfo-Cy5-NHS can be used to capture specific EV subpopulations (e.g., CD9-positive) from biological fluids. mdpi.com These captured EVs can then be detected in a secondary step, forming the basis of a highly sensitive immunochromatographic assay for liquid biopsy applications. mdpi.com The use of sulfonated cyanine (B1664457) dyes like Sulfo-Cy5 is also noted in methods for purifying and labeling EVs prior to downstream proteomic analysis, ensuring that the labeled vesicles can be detected with high sensitivity. google.com

| Labeling Strategy | Sulfo-Cy5 Derivative | Application | Key Finding | Reference |

| SIEVE (Selective Isolation of Extracellular Vesicles) | 6-methyl-tetrazine-sulfo-Cy5 | Cell-of-origin selective EV proteomics | Enabled specific labeling and proteomic analysis of EVs from a target cell subpopulation in a coculture system. | oup.com |

| Metabolic Glycan Labeling | ADIBO-sulfo-Cy5.5 | EV tracking and biodistribution | Azide-containing exosomes were specifically labeled using click chemistry for in vitro and in vivo tracking. | nih.gov |

| Immunomagnetic Capture | sulfo-Cy5-NHS | EV quantification for liquid biopsy | Anti-CD9 antibodies on magnetic particles were labeled with Sulfo-Cy5 to create a tool for a sensitive immunochromatographic strip assay. | mdpi.com |

| General EV Labeling | Sulfonated cyanines (e.g., sulfo-Cy5) | EV purification and proteomic analysis | Fluorophore labeling allows for sensitive detection of purified EVs in downstream applications like gel electrophoresis. | google.com |

Advanced Spectroscopic and Photophysical Investigations in Experimental Systems

Spectroscopic Characterization of Sulfo-Cy5 Carboxylic Acid Conjugates in Biological Media

This compound is a water-soluble pentamethine cyanine (B1664457) dye valued for its spectral properties in the near-infrared (NIR) region. mdpi.comsciforum.net In biological research, understanding its spectroscopic behavior when conjugated to biomolecules and in various media is critical for accurate data interpretation.

When dissolved in aqueous buffers like phosphate-buffered saline (PBS) at a physiological pH of 7.4, this compound exhibits a distinct, narrow absorption band with a maximum (λ_abs_) around 646 nm. mdpi.comsciforum.net It possesses a high molar extinction coefficient (log ε = 5.11), indicating strong light absorption. mdpi.comresearchgate.net Upon excitation, its maximum fluorescence emission (λ_flu_) occurs in the NIR region at approximately 661 nm. mdpi.comsciforum.net The presence of sulfonate (sulfo) groups on the dye's structure significantly enhances its water solubility, which helps to prevent aggregation and fluorescence self-quenching in aqueous environments. mdpi.comresearchgate.net

The conjugation of Sulfo-Cy5 to biomolecules, such as proteins or DNA, can subtly alter its photophysical properties. For instance, covalent attachment to DNA has been shown to increase the fluorescence efficiency of cyanine dyes. The local microenvironment surrounding the dye, including its rigidity and interactions with the conjugated molecule, can influence properties like the fluorescence quantum yield. Studies on related cyanine dyes show that conjugation can lead to shifts in the absorption and emission spectra and changes in fluorescence lifetime. For example, the fluorescence quantum yield of Cy5 has been reported to increase when bound to proteins like Immunoglobulin G (IgG). researchgate.net The specific location of the dye on the biomolecule is also a critical factor; for instance, the quantum yield of the related dye Cy3 varies significantly depending on its attachment point on a DNA strand.

The composition of the biological medium, including its polarity, viscosity, and pH, also plays a role. researchgate.net While the sulfonate groups provide good stability in physiological buffers, extreme changes in the environment can affect fluorescence. For example, the fluorescence of cyanine dyes is known to be sensitive to solvent polarity, which can alter the energy levels of the excited state. researchgate.netnih.gov

Table 1: Spectroscopic Properties of this compound in Aqueous Buffer

| Property | Value | Conditions | Reference |

| Max. Absorption Wavelength (λ_abs) | 646 nm | 1 µM in PBS, pH 7.4 | mdpi.com |

| Molar Absorptivity (log ε) | 5.11 | 1 µM in PBS, pH 7.4 | mdpi.com |

| Max. Emission Wavelength (λ_flu_) | 661 nm | 1 µM in PBS, pH 7.4 | mdpi.com |

| Fluorescence Quantum Yield (Φ_F_) | 0.27 | Relative to Nile Blue in Methanol | mdpi.com |

| Stokes' Shift | 15 nm | 1 µM in PBS, pH 7.4 | mdpi.com |

Understanding Photoconversion Phenomena and Its Implications for Multicolor Imaging and Tracking

A significant photophysical phenomenon observed with Cy5 and related cyanine dyes is photoconversion, where the dye transforms into a different, blue-shifted fluorescent species upon photoexcitation. acs.orgnih.govresearchgate.net Specifically, under illumination with a red laser (e.g., 642 nm), Cy5 can convert into a Cy3-like molecule. acs.org This process is characterized by the appearance of a new emission peak at a shorter wavelength, around 561 nm, while the original Cy5 emission at ~663 nm diminishes. acs.org

This dye-to-dye transformation has profound implications for multicolor imaging experiments, such as Förster Resonance Energy Transfer (FRET), as it can lead to signal bleed-through and misinterpretation of data. nih.gov The unintended appearance of a Cy3-like signal from a Cy5 label can create artifacts, particularly in super-resolution techniques that rely on precise localization of single molecules. acs.orgnih.gov However, this potentially detrimental effect can also be harnessed for advanced imaging applications. The ability to trigger a spectral shift with light allows for the development of novel photoactivation methods for high-density, single-particle tracking without the need for UV illumination, which can be toxic to cells. nih.gov

The photoconversion of Cy5 to a Cy3-like product is a complex process involving photo-oxidation. acs.org The mechanism is not a simple intramolecular rearrangement but rather an intermolecular pathway mediated by singlet oxygen. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Photoexcitation and Singlet Oxygen Generation : Upon irradiation with an appropriate laser, the excited Cy5 molecule can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.orgnih.gov

Oxidative Cleavage : Singlet oxygen attacks and cleaves the polymethine chain of the Cy5 molecule. acs.org

Formation of Carbonyl Intermediates : This cleavage results in the formation of various carbonyl-containing compounds. acs.org

Bond Cleavage and Reconstitution : These carbonyl intermediates undergo a series of light-independent carbon-carbon bond-breaking and bond-forming events. This sequence effectively removes a two-carbon unit (formally C₂H₂) from the polymethine bridge. nih.govacs.org

Formation of Cy3 : The reconstitution of the shortened polymethine chain results in the formation of a Cy3 molecule, which has a shorter conjugated system and thus fluoresces at a shorter wavelength. acs.org

This mechanism has been confirmed through detailed spectroscopic and mass spectrometric analysis of the photoproducts. acs.org The efficiency of this conversion can be influenced by the local concentration of the dye; higher local concentrations can lead to a higher photoconversion ratio, supporting the intermolecular nature of the pathway. acs.org This phenomenon is not unique to Cy5 and has been observed in other cyanine dyes like Alexa Fluor 647 and Cy5.5. nih.govacs.org

Given the dual nature of Cy5 photoconversion as both a potential artifact and a useful tool, researchers have developed strategies to either minimize or capitalize on this phenomenon.

Mitigation Strategies:

Oxygen Scavenging Systems : Since singlet oxygen is a key mediator of the conversion, removing molecular oxygen from the imaging buffer is an effective mitigation strategy. nih.gov This is often achieved using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the solution with nitrogen. nih.govnih.gov

Antioxidants and Quenchers : The addition of antioxidants or triplet-state quenchers, such as Trolox (a water-soluble vitamin E analog), β-mercaptoethanol (BME), or n-propyl gallate, can reduce the formation of reactive oxygen species (ROS) and thereby inhibit photoconversion. nih.govoup.comresearchgate.net These agents can quench the fluorophore's triplet state before it interacts with oxygen. nih.gov

Controlling Illumination : Reducing the intensity and duration of laser exposure can limit the rate of all photochemical reactions, including photoconversion. microlist.org

Exploitation Strategies:

Photoactivatable Imaging : The photoconversion from a red-emitting to a yellow-emitting state can be used as a method for photoactivation. By selectively illuminating a region of interest, researchers can "turn on" a new color channel, allowing for tracking of molecules or cellular components without the phototoxicity associated with UV-light-based activators. nih.gov

Super-Resolution Microscopy (STORM) : While distinct from the Cy5-to-Cy3 conversion, related photoswitching mechanisms are central to techniques like STORM. In STORM, Cy5 is intentionally switched between a fluorescent "on" state and a non-fluorescent "dark" state, often facilitated by a thiol-containing buffer and a nearby "activator" dye like Cy3. microscopyu.com The formation of a reversible, non-fluorescent thiol adduct with the Cy5 polymethine chain is a key part of this process. microscopyu.comnih.govacs.org Understanding these photochemical pathways allows for the optimization of imaging buffers to control the blinking characteristics required for reconstructing a super-resolved image.

Photostability Considerations in Prolonged Imaging and High-Irradiation Experiments

Photostability, the ability of a fluorophore to resist irreversible photodegradation (photobleaching), is a paramount concern in fluorescence microscopy, especially during long-term imaging or under high-intensity irradiation typical of single-molecule studies. researchgate.netsigmaaldrich.com Sulfo-Cy5, like other cyanine dyes, is susceptible to photobleaching, primarily through photo-oxidation. nih.govresearchgate.net

The photobleaching rate of Cy5 is influenced by several factors. High laser power and prolonged exposure times significantly accelerate the process. microlist.org The presence of molecular oxygen is a major contributor, as it leads to the formation of reactive oxygen species that can chemically destroy the fluorophore's conjugated system. nih.govresearchgate.net This is particularly problematic in techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, where high laser power is concentrated in a small volume, leading to rapid photobleaching. microlist.org

Compared to some other dyes, Cy5 can exhibit lower photostability. For instance, studies have shown that ATTO 647N, another red-emitting dye, is approximately twice as photostable as Cy5 under similar single-molecule imaging conditions. sigmaaldrich.com However, the photostability of Cy5 can be dramatically enhanced.

Strategies to Improve Photostability:

Oxygen Scavenging : As with mitigating photoconversion, the removal of dissolved oxygen from the imaging buffer is a primary strategy to reduce photobleaching. nih.govresearchgate.net

Triplet-State Quenchers (TSQs) : The use of additives like Trolox, β-mercaptoethanol (BME), cyclooctatetraene (B1213319) (COT), and 4-nitrobenzyl alcohol (NBA) can significantly increase the photon output of Cy5 before it bleaches. nih.govoup.comresearchgate.net These molecules work by de-exciting the long-lived triplet state of the dye, preventing it from reacting with oxygen or undergoing other degradative reactions. oup.com

Covalent Conjugation of Stabilizers : A more advanced strategy involves the direct covalent linkage of a photostabilizing molecule (like COT or Trolox) to the fluorophore. researchgate.net This ensures a high local concentration of the stabilizer, providing enhanced protection against photobleaching without requiring high concentrations of additives in the bulk solution. researchgate.net For example, a Cy5-COT conjugate shows substantially improved photostability compared to unconjugated Cy5, both in vitro and in live-cell imaging. researchgate.net

Influence of Microenvironment on Fluorescence Quantum Yield and Intensity for Research Applications

Key environmental factors influencing fluorescence include:

Viscosity : The fluorescence of cyanine dyes is strongly dependent on solvent viscosity. rsc.org The primary non-radiative decay pathway for these dyes is through trans-cis isomerization around the polymethine chain in the excited state. nih.gov In a high-viscosity environment, this rotational motion is hindered, which suppresses the non-radiative decay pathway and leads to a significant increase in the fluorescence quantum yield. For example, the quantum yield of Cy3 in viscous glycerol (B35011) is more than 10 times higher than in aqueous buffer.

Polarity : Solvent polarity can also affect the fluorescence properties, though often to a lesser extent than viscosity for this class of dyes. researchgate.netnih.gov Changes in polarity can shift the absorption and emission spectra, a phenomenon known as solvatochromism. researchgate.net

Steric Hindrance and Binding : When Sulfo-Cy5 is conjugated to a biomolecule like a protein or DNA, the local environment can provide steric hindrance that restricts isomerization, similar to the effect of high viscosity. nih.gov This often results in an increased quantum yield upon binding. The fluorescence of Cy5 has been shown to be enhanced when bound to proteins. researchgate.net This effect is the basis for using cyanine dyes as "molecular rotors" to probe local viscosity and binding events. rsc.org

Aggregation : At high concentrations, cyanine dyes can form non-fluorescent or weakly fluorescent aggregates (H-aggregates). researchgate.net The sulfonate groups on Sulfo-Cy5 significantly increase its water solubility and reduce the tendency to aggregate through electrostatic repulsion, which helps maintain a high quantum yield in aqueous media compared to its non-sulfonated counterparts. mdpi.comresearchgate.net